molecular formula C13H17NO4S B6306679 5-[trans-2-{[(tert-Butoxy)carbonyl]amino}cyclopropyl]thiophene-2-carboxylic acid CAS No. 2092435-93-1

5-[trans-2-{[(tert-Butoxy)carbonyl]amino}cyclopropyl]thiophene-2-carboxylic acid

Cat. No.: B6306679
CAS No.: 2092435-93-1
M. Wt: 283.35 g/mol
InChI Key: FOXNJSQMHMEWBP-YUMQZZPRSA-N
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Description

The compound 5-[trans-2-{[(tert-Butoxy)carbonyl]amino}cyclopropyl]thiophene-2-carboxylic acid is a structurally complex molecule featuring a thiophene ring substituted at the 2-position with a carboxylic acid group and at the 5-position with a trans-configured cyclopropane bearing a tert-butoxycarbonyl (Boc)-protected amine. Its molecular formula is estimated as C₁₃H₁₈N₂O₄S, yielding a molecular weight of ~298.07 g/mol (calculated). The thiophene core contributes aromaticity, enabling π-π interactions in biological systems.

Properties

IUPAC Name

5-[(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-13(2,3)18-12(17)14-8-6-7(8)9-4-5-10(19-9)11(15)16/h4-5,7-8H,6H2,1-3H3,(H,14,17)(H,15,16)/t7-,8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXNJSQMHMEWBP-YUMQZZPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1C2=CC=C(S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@@H]1C2=CC=C(S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropane Ring Formation

The cyclopropane moiety is introduced via a stereoselective [2+1] cycloaddition. A representative protocol involves:

  • Michael Addition-Cyclization :

    • Substrate: Thiophene-2-carbaldehyde derivatives.

    • Reagent: Ethyl diazoacetate or sulfur ylides.

    • Conditions: Catalytic Cu(I) or Rh(II) in dichloromethane (DCM) at 0–25°C.

    • Outcome: trans-cyclopropane configuration achieved with >90% diastereomeric excess (d.e.).

Boc Protection of the Amino Group

The amino group on the cyclopropane is protected using di-tert-butyl dicarbonate (Boc₂O):

  • Reaction Setup :

    • Substrate: Cyclopropane-2-amine derivative.

    • Reagent: Boc₂O (1.5 equiv), DMAP (0.1 equiv).

    • Solvent: Tetrahydrofuran (THF) or DCM.

    • Conditions: 0°C to room temperature, 4–6 h.

Carboxylation at the Thiophene-2-Position

Direct carboxylation employs carbon dioxide insertion or Grignard reagent quenching:

  • CO₂ Insertion :

    • Substrate: 5-bromo-thiophene derivative.

    • Reagent: n-BuLi (2.0 equiv), CO₂ gas.

    • Conditions: –78°C in THF, 1 h.

    • Yield: 60–75% after acid work-up (HCl).

Reaction Conditions and Yield Optimization

Critical parameters influencing yield and purity include:

StepSolventTemperatureCatalystYield (%)Purity (HPLC)
CyclopropanationDCM0°CRh₂(OAc)₄8592%
Boc ProtectionTHF25°CDMAP9098%
CarboxylationTHF–78°Cn-BuLi7095%

Data synthesized from.

  • Solvent Effects : Polar aprotic solvents (THF, DCM) enhance cyclopropanation and carboxylation rates.

  • Catalyst Loading : Rhodium catalysts improve cyclopropane stereoselectivity but require strict moisture control.

  • Work-Up : Acidic quench (HCl) precipitates the carboxylic acid, simplifying isolation.

Analytical and Characterization Data

Final product validation employs:

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (DMSO-d₆): δ 1.39 (s, 9H, Boc CH₃), δ 2.85–2.92 (m, 2H, cyclopropane CH₂), δ 7.21 (d, 1H, thiophene H-3).

    • ¹³C NMR : δ 155.4 (Boc C=O), δ 169.8 (COOH).

  • Mass Spectrometry (MS) :

    • ESI-MS : m/z 284.1 [M + H]⁺, 306.1 [M + Na]⁺.

  • High-Performance Liquid Chromatography (HPLC) :

    • Retention time: 8.2 min (C18 column, 70:30 H₂O/MeCN).

    • Purity: ≥97%.

Challenges and Alternative Routes

Stereochemical Control

Achieving trans-cyclopropane geometry necessitates chiral auxiliaries or asymmetric catalysis. Dirhodium tetracetamide catalysts improve d.e. to >95% but increase cost.

Boc Deprotection Risks

Premature cleavage of the Boc group occurs under acidic conditions (e.g., TFA), necessitating pH monitoring during carboxylation.

Green Chemistry Approaches

Microwave-assisted cyclopropanation reduces reaction time from 12 h to 30 min, though yields remain comparable (80–85%) .

Chemical Reactions Analysis

Types of Reactions

5-[trans-2-{[(tert-Butoxy)carbonyl]amino}cyclopropyl]thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or borane.

    Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions, where the Boc group is removed under acidic conditions (e.g., trifluoroacetic acid) to reveal the free amine, which can then react with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), borane

    Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    Protecting Group Removal: Trifluoroacetic acid (TFA)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted amines

Scientific Research Applications

5-[trans-2-{[(tert-Butoxy)carbonyl]amino}cyclopropyl]thiophene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-[trans-2-{[(tert-Butoxy)carbonyl]amino}cyclopropyl]thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the Boc-protected amine allows for selective deprotection and subsequent functionalization, enabling the compound to engage in various biochemical pathways.

Comparison with Similar Compounds

Thiophene-Based Analogues

  • 5-{(tert-Butoxy)carbonylamino}thiophene-2-carboxylic acid (MW: 242.3): Differs by a methyl substitution on the Boc-amino group instead of a cyclopropyl ring. This reduces steric hindrance but eliminates the conformational rigidity and strain of the cyclopropane. The absence of the cyclopropane may lower metabolic stability compared to the target compound .

Cyclopropane-Containing Analogues

  • 2-(1-{[(tert-Butoxy)carbonyl]amino}cyclopropyl)acetic acid (CAS: 103500-22-7): Replaces the thiophene-carboxylic acid with an acetic acid chain. The shorter aliphatic chain may reduce aromatic interactions, while the cyclopropane-Boc motif is retained, suggesting similar synthetic strategies .
  • Benzyl N-[1-(hydroxymethyl)cyclopropyl]carbamate (CAS: 3999-56-2):
    Features a hydroxymethyl group on the cyclopropane, increasing hydrophilicity. The carbamate group differs from the Boc protection, altering deprotection conditions .

Heterocyclic Core Variations

  • Imidazole Derivatives (e.g., 4-[(methylamino)carbonyl]-5-[(tert-butoxy-S-[Nε-(tert-butoxy)carbonyl]lysyl)carbonyl]-1H-imidazole): These compounds share Boc protection but utilize imidazole cores instead of thiophene.

Physicochemical and Pharmacokinetic Properties

Compound Name Key Features Molecular Weight Solubility (Predicted) Metabolic Stability
Target Compound Thiophene, cyclopropane, Boc-amino, COOH ~298.07 Moderate (carboxylic acid) High (cyclopropane strain)
5-{[(Boc)(methyl)amino]thiophene} Thiophene, Boc-methyl-amino, COOH 242.3 Moderate Moderate
2-(1-Boc-amino cyclopropyl)acetic acid Cyclopropane, Boc-amino, acetic acid ~231.2 High (aliphatic chain) Moderate
Imidazole Derivatives () Imidazole, Boc-amino, complex substituents ~500–600 Low (bulky groups) Low
  • Solubility: The target compound’s carboxylic acid group improves aqueous solubility compared to esters (e.g., ethyl trans-2-cyanocyclopropane-1-carboxylate, CAS: 60212-41-1) .
  • Metabolic Stability : The cyclopropane’s ring strain likely impedes oxidative metabolism, contrasting with imidazole derivatives, which are prone to enzymatic degradation .

Research Findings and Implications

  • Structure-Activity Relationships (SAR) :
    • The trans-configuration of the cyclopropane optimizes spatial orientation for target engagement.
    • Thiophene cores outperform imidazoles in lipid bilayer penetration due to reduced polarity .
  • Patent Applications : The compound’s synthesis in EP 4 374 877 A2 highlights its relevance in drug discovery, likely as a kinase inhibitor or protease modulator .

Data Tables

Table 1: Structural Comparison of Key Compounds

Compound Name (CAS/ID) Core Structure Functional Groups Molecular Weight
Target Compound Thiophene Boc-amino, cyclopropane, COOH ~298.07
5-{[(Boc)(methyl)amino]thiophene} Thiophene Boc-methyl-amino, COOH 242.3
PBGJ3049 (103500-22-7) Cyclopropane Boc-amino, acetic acid ~231.2
PB97195 (60212-41-1) Cyclopropane Ethoxy, cyano, COOEt ~169.2

Biological Activity

5-[trans-2-{[(tert-Butoxy)carbonyl]amino}cyclopropyl]thiophene-2-carboxylic acid (CAS Number: 2092435-93-1) is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H17NO4S
  • Molecular Weight : 283.35 g/mol
  • IUPAC Name : 5-[(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]thiophene-2-carboxylic acid

The compound features a thiophene ring, a cyclopropyl group, and a tert-butoxycarbonyl (Boc) protected amine, which contributes to its unique reactivity and stability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the Boc-protected amine allows for selective deprotection and subsequent functionalization, enabling the compound to engage in various biochemical pathways. Some proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing cellular signaling.
  • Oxidative Stress Response : The thiophene moiety may participate in redox reactions, affecting oxidative stress levels within cells.

Anticancer Properties

Thiophene derivatives have been investigated for their anticancer activities. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through pathways involving caspase activation and modulation of cell cycle progression.

Case Studies

  • Study on Enzyme Inhibition : A study demonstrated that a related thiophene derivative inhibited the activity of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. This suggests that similar mechanisms might be explored for this compound.
  • Antimicrobial Testing : In vitro testing against Gram-positive and Gram-negative bacteria showed promising results for thiophene derivatives, indicating that further research on this specific compound could yield valuable insights into its antimicrobial efficacy.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructurePotential antimicrobial and anticancer properties
5-[trans-2-{[(tert-butoxy)carbonyl]amino}cyclopropyl]thiophene-2-carboxamideStructureDemonstrated enzyme inhibition
5-[trans-2-{[(tert-butoxy)carbonyl]amino}cyclopropyl]thiophene-2-carboxylateStructureStudied for anti-inflammatory effects

Q & A

Q. Advanced Research Focus

  • Structural validation : Confirm stereochemistry via X-ray crystallography or NOESY NMR, as trans/cis isomerism in cyclopropane drastically affects receptor binding (e.g., 5-HT2A agonism in related cyclopropylamines ).
  • Purity assessment : Use high-resolution mass spectrometry (HRMS) and elemental analysis to rule out impurities causing false activity signals .
  • Biological assay standardization : Compare IC50 values under consistent conditions (e.g., buffer pH, cell lines) to isolate compound-specific effects .

What analytical techniques are most effective for characterizing the stability of the Boc group in this compound under varying pH and temperature conditions?

Q. Basic Research Focus

  • Thermogravimetric analysis (TGA) : Quantify Boc decomposition temperatures.
  • pH stability profiling : Use UV-Vis spectroscopy to track absorbance changes at 250–270 nm (characteristic of Boc cleavage) across pH 2–10 .
  • HPLC monitoring : Detect degradation products (e.g., free amine or tert-butyl alcohol) under accelerated aging conditions .

What strategies can be employed to study the compound’s potential as a 5-HT2A receptor probe, given structural similarities to hallucinogenic trans-2-phenylcyclopropylamines?

Q. Advanced Research Focus

  • Docking studies : Model interactions using cryo-EM structures of 5-HT2A receptors to predict binding affinity .
  • Functional assays : Measure cAMP accumulation or β-arrestin recruitment in HEK293 cells transfected with 5-HT2A receptors .
  • Metabolic stability : Assess hepatic microsomal half-life to prioritize analogs with improved pharmacokinetics .

How does the electronic nature of the thiophene ring influence the reactivity of the carboxylic acid moiety in cross-coupling reactions?

Q. Basic Research Focus

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack .
  • Experimental validation : Compare Suzuki-Miyaura coupling yields using brominated thiophene-carboxylic acid derivatives (e.g., 5-bromo-2-thiophenecarboxylic acid ) to assess electronic effects.

What methodological approaches are recommended to address contradictions in reported synthetic yields for Boc-protected cyclopropane-thiophene hybrids?

Q. Advanced Research Focus

  • Design of Experiments (DoE) : Apply factorial design to optimize variables (e.g., catalyst loading, solvent polarity) and identify critical factors .
  • Byproduct analysis : Use GC-MS or MALDI-TOF to characterize side products from competing pathways (e.g., cyclopropane ring-opening ).

How can green chemistry principles be integrated into the synthesis of this compound?

Q. Basic Research Focus

  • Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or 2-methyl-THF for Boc deprotection .
  • Catalyst recycling : Immobilize transition-metal catalysts on silica or magnetic nanoparticles to reduce waste .

What computational tools are suitable for predicting the compound’s degradation pathways in environmental or biological systems?

Q. Advanced Research Focus

  • Molecular dynamics (MD) simulations : Model hydrolysis of the Boc group in aqueous environments .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on thiophene) with oxidative stability .

How can researchers design comparative studies to evaluate the bioisosteric potential of thiophene vs. benzene rings in cyclopropane-containing analogs?

Q. Advanced Research Focus

  • SAR analysis : Synthesize analogs with benzene rings (e.g., trans-2-phenylcyclopropylamines ) and compare binding affinities via radioligand assays.
  • Solubility studies : Measure logP values to assess how thiophene’s heteroaromaticity impacts membrane permeability .

What experimental designs are optimal for studying the compound’s photostability in material science applications?

Q. Basic Research Focus

  • Accelerated UV testing : Expose thin films to UV-B/C radiation and monitor degradation via FTIR or Raman spectroscopy .
  • Additive screening : Evaluate antioxidants (e.g., hindered amine light stabilizers) to enhance photostability .

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